molecular formula C23H19FN2O5 B2781003 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327179-91-8

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2781003
CAS No.: 1327179-91-8
M. Wt: 422.412
InChI Key: NTMFUOXPCCYPGF-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene-derivative compound intended for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Chromene and its derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . The incorporation of a furan ring, as seen in the (furan-2-ylmethyl)carboxamide group of this molecule, is a common strategy in drug design that can influence the compound's shape, lipophilicity, and electronic properties, potentially enhancing its interaction with biological targets . Furthermore, the presence of the furan moiety makes this compound a valuable scaffold for developing novel non-peptidomimetic inhibitors, an area of significant interest for targeting various enzymes . Researchers can utilize this complex molecule as a key intermediate or a novel chemical entity for screening against a range of biological targets, including proteases , for the development of new therapeutic agents in areas such as infectious diseases, oncology, and inflammation. Its structure, featuring multiple sites for potential modification, also makes it a versatile candidate for structure-activity relationship (SAR) studies and further chemical optimization in hit-to-lead campaigns.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5/c1-28-19-9-8-15(12-18(19)24)26-23-17(22(27)25-13-16-6-4-10-30-16)11-14-5-3-7-20(29-2)21(14)31-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMFUOXPCCYPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene family. Its unique structure, characterized by a chromene core, methoxy groups, and a furan moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H19FN2O5C_{23}H_{19}FN_{2}O_{5}, with a molecular weight of approximately 422.41 g/mol. The structural features include:

  • Chromene Core : Known for various biological activities.
  • Fluoro and Methoxy Substituents : These groups enhance the compound's reactivity and biological profile.
  • Furan Moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that chromene derivatives often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines. The presence of halogen atoms (like fluorine) in the structure may enhance cytotoxicity against cancer cells.

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (Breast Cancer)TBD
Similar Chromene DerivativeHeLa (Cervical Cancer)15.0

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammation processes.

Case Studies

  • In Vitro Studies : A study investigated the effects of chromene derivatives on cholinesterases and β-secretase, revealing moderate inhibitory effects which suggest potential in treating neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Testing : Another study assessed the cytotoxic effects of related compounds against various cancer cell lines, showing promising results that warrant further investigation into the specific activity of this compound .

Predictive Modeling

Predictive models such as those from the PASS program indicate that this compound may possess significant therapeutic potential based on its structural features. These models suggest activities against multiple biological targets, emphasizing the need for empirical validation through experimental studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of the target compound with analogous chromene derivatives:

Compound Name Substituents (Position) Biological Activity/Applications Reference
(2Z)-2-[(3-Fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide 8-OMe, 3-fluoro-4-OMe-phenylimino, furanamide Hypothesized kinase inhibition, antimicrobial
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-OMe, 2-Cl-phenylamide Intermediate in heterocyclic synthesis
(E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol Furan-2-ylmethylimino, 4-NO₂ Anion sensing, antimicrobial activity
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide 2-Cl-benzylidene, 2-Cl-phenyl, benzamide Anticancer screening (in vitro)

Key Differences and Implications

Fluorine’s electronegativity may improve metabolic stability . The furan-2-ylmethyl carboxamide distinguishes the target compound from benzamide or chlorophenylamide derivatives. Furan rings are known to participate in π-π stacking and hydrogen bonding, which could enhance interactions with biological targets like enzymes or DNA .

Synthetic Pathways: The target compound likely follows a condensation pathway similar to other chromene derivatives, such as the synthesis of 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives via Schiff base formation . In contrast, compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyanochromen-2-yl)benzamide require multi-step cyclization and benzoylation, suggesting divergent reactivity for halogenated analogues .

Crystallographic and Computational Studies: While the target compound lacks published crystallographic data, structural analogues like (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol have been analyzed via single-crystal X-ray diffraction. These studies reveal intramolecular hydrogen bonding (e.g., O–H···N) and disorder in the furan ring, which may influence conformational flexibility and bioactivity .

Research Findings and Limitations

  • Antimicrobial Potential: Analogues with furan substituents, such as (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol, demonstrate moderate antimicrobial activity against E. coli and S. aureus, suggesting the target compound may share similar properties .
  • Predictions are based on computational models and extrapolation from analogues .
  • Synthetic Challenges : The Z-configuration of the imine group requires precise reaction conditions to avoid isomerization, a common issue in chromene synthesis .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this chromene-derived compound?

The synthesis involves multi-step reactions starting with a chromene core functionalized via imine formation and carboxamide coupling. Critical steps include:

  • Imine formation : Condensation of 3-fluoro-4-methoxyaniline (precursor) with a chromene aldehyde under reflux in ethanol or THF, often catalyzed by acetic acid .
  • Carboxamide coupling : Reaction of the intermediate with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (40–80°C for imine stability), and catalyst selection (e.g., palladium for cross-coupling steps) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and Z-configuration of the imine bond (δ 8.2–8.5 ppm for imine proton) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 467.14 [M+H]⁺) and detects isotopic patterns from fluorine/chlorine substituents .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs; requires single crystals grown via slow evaporation in dichloromethane/hexane .
  • HPLC-PDA : Assesses purity (>98% by area normalization) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity and target interactions?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values) to identify potency .
  • Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines (e.g., MCF-7, A549) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to hydrophobic pockets of target proteins (e.g., Bcl-2 for apoptosis modulation) . Contradictions in activity (e.g., variable IC₅₀ across cell lines) may arise from substituent effects; SAR studies comparing fluoro/methoxy positioning are critical .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • PASS Algorithm : Predicts anti-inflammatory and anticancer activity spectra (Pa > 0.7) based on chromene scaffold similarity .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA 90 Ų, LogP 3.2) and CYP3A4-mediated metabolism .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox stability and reactive sites .

Q. How should researchers address data contradictions in substituent effects on bioactivity?

  • Meta-Analysis : Compare IC₅₀ values from analogs (e.g., 3-fluoro vs. 2-chloro substitution) to identify trends .
  • Free-Wilson Analysis : Quantifies contributions of methoxy and furan groups to activity (e.g., methoxy at C8 enhances solubility but reduces potency) .
  • Crystallographic Data : Resolve steric clashes (e.g., furan methyl vs. protein residues) using PDB structures of target complexes .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Imine FormationEthanol, 70°C, 12 h, AcOH7895
Carboxamide CouplingEDCI/HOBt, DMF, 0°C→RT, 24 h6598
PurificationSilica gel (EtOAc/Hexane 3:7)99

Q. Table 2: Comparative Bioactivity of Analogues

Substituent (R1/R2)Target ProteinIC₅₀ (µM)Cell LineReference
3-Fluoro, 4-methoxyEGFR0.45A549
2-Chloro, 4-fluoroBcl-21.2MCF-7
5-Fluoro, 2-methylCOX-23.8RAW 264.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.